

Hpk1-IN-8: A Technical Guide to its Chemical Structure and Function

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Compound of Interest		
Compound Name:	Hpk1-IN-8	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Hpk1-IN-8**, an allosteric and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented here is compiled from publicly available scientific literature and is intended to support research and drug development efforts targeting HPK1.

Introduction to HPK1 and the Rationale for Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex, its subsequent ubiquitination, and proteasomal degradation. This cascade ultimately dampens T-cell activation and proliferation.

Given its role as an intracellular immune checkpoint, inhibiting HPK1 is a promising strategy in cancer immunotherapy. By blocking HPK1 activity, the negative feedback on TCR signaling can be removed, leading to enhanced T-cell activation, cytokine production, and a more robust antitumor immune response.



Chemical Structure and Properties of Hpk1-IN-8

Hpk1-IN-8 is a novel small molecule inhibitor identified as a potent and selective allosteric inhibitor of full-length HPK1. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-((5-(2-fluorobenzyl)thiazol-2-yl)carbamoyl)-5-methyl-3-(2-methyl-2H-tetrazol-5-yl)-[1] [2]triazolo[4,3-b]pyridazin-6(5H)-one
Molecular Formula	C19H17FN6O2S
Molecular Weight	412.44 g/mol
SMILES	O=C(NC1=NC=C(CC2=CC=CC=C2F)S1)CC3= C(C)N=C(NN=C4C)N4C3=O
Mechanism of Action	Allosteric, inactive conformation-selective inhibitor

Quantitative Data on Hpk1-IN-8 Activity

Hpk1-IN-8 was discovered through a kinase cascade assay, which is particularly suited for identifying inhibitors that target the inactive conformation of a kinase. This allosteric mechanism of action contributes to its high selectivity.

Biochemical Activity

Assay Type	Target	IC50	Notes
Kinase Cascade Assay	Full-length, unphosphorylated HPK1	Potent nM range (exact value not publicly available)	Hpk1-IN-8 is >24-fold more potent against the unphosphorylated, inactive form of HPK1 compared to the active, phosphorylated form.



Cellular Activity

Assay Type	Cell Line	Endpoint	EC50	Notes
pSLP-76 Assay	Jurkat T-cells	Inhibition of SLP- 76 phosphorylation at Ser376	Potent (exact value not publicly available)	Demonstrates target engagement in a cellular context.
IL-2 Secretion Assay	Primary Human T-cells	Enhancement of IL-2 secretion	Potent (exact value not publicly available)	Confirms functional consequence of HPK1 inhibition.

Selectivity

Hpk1-IN-8 is reported to be highly selective for HPK1 over other kinases, including those critical for T-cell signaling. A detailed kinase selectivity panel with specific IC50 values is not publicly available at this time.

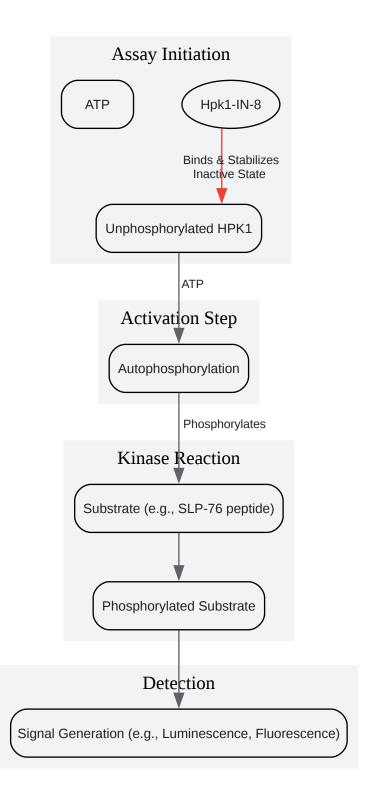
Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary discovery paper for **Hpk1-IN-8** are not fully public. However, based on established methodologies for assessing HPK1 inhibition, the following general protocols can be adapted.

HPK1 Kinase Cascade Assay (Conceptual Workflow)

This assay format is designed to identify inhibitors that bind to the inactive, unphosphorylated form of HPK1.





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Conceptual workflow of an HPK1 kinase cascade assay.

Methodology Outline:



- Reaction Setup: In a multi-well plate, combine unphosphorylated, full-length HPK1 enzyme with the assay buffer.
- Compound Addition: Add **Hpk1-IN-8** or control compounds at various concentrations.
- Initiation: Start the reaction by adding a mixture of ATP and a suitable substrate (e.g., a peptide derived from SLP-76).
- Incubation: Allow the reaction to proceed at room temperature for a defined period, during which HPK1 will autophosphorylate and then phosphorylate the substrate.
- Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ (luminescence-based) or a fluorescencebased readout.
- Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular pSLP-76 Assay

This assay measures the ability of **Hpk1-IN-8** to inhibit the phosphorylation of SLP-76 in a cellular context, confirming target engagement.

Methodology Outline:

- Cell Culture: Culture Jurkat T-cells or primary human T-cells under standard conditions.
- Compound Treatment: Pre-incubate the cells with various concentrations of Hpk1-IN-8 or a
 vehicle control.
- TCR Stimulation: Activate the T-cells by adding anti-CD3/CD28 antibodies or beads.
- Cell Lysis: After a short incubation period, lyse the cells to release intracellular proteins.
- Detection: Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 in the cell lysates using an ELISA, Western blot, or flow cytometry-based method.



• Data Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal and calculate the EC50 value for the inhibition of phosphorylation.

Primary T-cell IL-2 Secretion Assay

This functional assay determines the downstream consequence of HPK1 inhibition on T-cell effector function.

Methodology Outline:

- Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
- Compound Treatment: Plate the T-cells and treat them with a range of concentrations of Hpk1-IN-8 or a vehicle control.
- TCR Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.
- Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.
- Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of Interleukin-2 (IL-2) using an ELISA or a bead-based immunoassay (e.g., Luminex).
- Data Analysis: Determine the EC50 value for the enhancement of IL-2 secretion.

Signaling Pathway Modulation by Hpk1-IN-8

Hpk1-IN-8 acts within the T-cell receptor signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory role of HPK1, which is blocked by **Hpk1-IN-8**.





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TCR signaling pathway and the inhibitory role of HPK1.

Conclusion

Hpk1-IN-8 represents a significant tool for studying the role of HPK1 in immune regulation. Its allosteric mechanism of action and high selectivity make it a valuable probe for dissecting the downstream consequences of HPK1 inhibition. Further development and characterization of **Hpk1-IN-8** and similar molecules could pave the way for novel immunotherapies for cancer and other diseases where T-cell function is compromised.

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